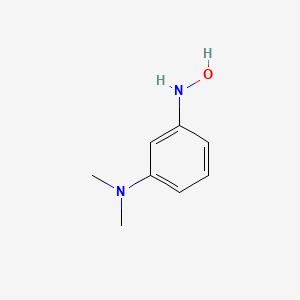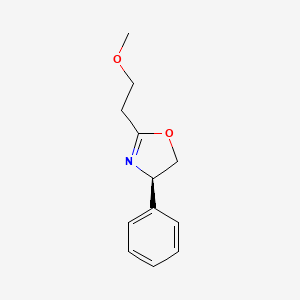
1-Nitroso-2-(trinitromethyl)-4,5-dihydro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitroso-2-(trinitromethyl)-4,5-dihydro-1H-imidazole is a complex organic compound characterized by the presence of nitroso and trinitromethyl groups attached to an imidazole ring
Méthodes De Préparation
The synthesis of 1-Nitroso-2-(trinitromethyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available precursors. The synthetic routes often include:
Nitrosation: Introduction of the nitroso group through the reaction of an amine precursor with nitrous acid.
Nitration: Incorporation of the trinitromethyl group via nitration reactions using strong nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
Cyclization: Formation of the imidazole ring through cyclization reactions under controlled conditions.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-Nitroso-2-(trinitromethyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of nitro derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the nitroso group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso or trinitromethyl groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Nitroso-2-(trinitromethyl)-4,5-dihydro-1H-imidazole has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials and as a component in specialized chemical formulations.
Mécanisme D'action
The mechanism by which 1-Nitroso-2-(trinitromethyl)-4,5-dihydro-1H-imidazole exerts its effects involves interactions with molecular targets and pathways. The nitroso group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The trinitromethyl group can interact with nucleophiles, affecting various biochemical processes.
Comparaison Avec Des Composés Similaires
1-Nitroso-2-(trinitromethyl)-4,5-dihydro-1H-imidazole can be compared with other nitroso and trinitromethyl-containing compounds, such as:
1-Nitroso-2-naphthol: Known for its use as an indicator and dye.
Nitrosobenzene: A simpler nitroso compound used in various organic reactions.
The uniqueness of this compound lies in its combination of functional groups and the resulting chemical properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
140657-62-1 |
|---|---|
Formule moléculaire |
C4H4N6O7 |
Poids moléculaire |
248.11 g/mol |
Nom IUPAC |
1-nitroso-2-(trinitromethyl)-4,5-dihydroimidazole |
InChI |
InChI=1S/C4H4N6O7/c11-6-7-2-1-5-3(7)4(8(12)13,9(14)15)10(16)17/h1-2H2 |
Clé InChI |
XYTDVAGQPSGTMC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=N1)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





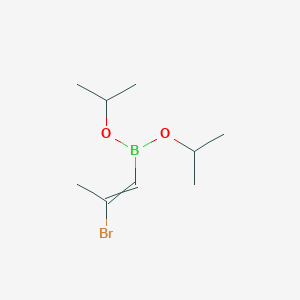


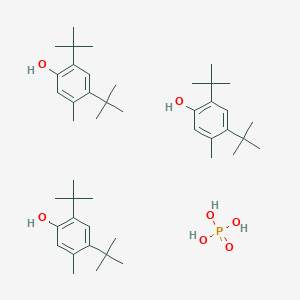
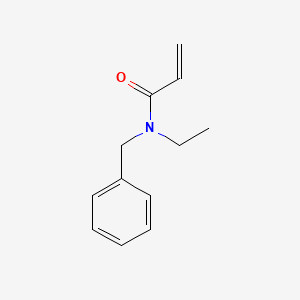
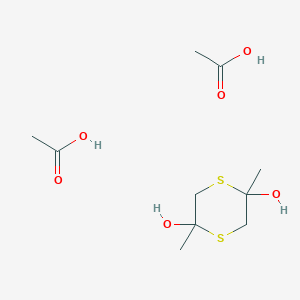
![3-[3-(3-tert-Butoxypropoxy)propoxy]propan-1-ol](/img/structure/B14273665.png)
